molecular formula C22H38Br2N2O10 B13730118 3,4-Dibromo-Mal-PEG8-Amine

3,4-Dibromo-Mal-PEG8-Amine

Cat. No.: B13730118
M. Wt: 650.4 g/mol
InChI Key: LRKBUXLSGJUFOG-UHFFFAOYSA-N
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Description

3,4-Dibromo-Mal-PEG8-Amine: is a polyethylene glycol (PEG) linker containing a dibromomaleimide group and an amine group. The dibromomaleimide group allows for two points of substitution due to the presence of two bromine atoms. This compound is primarily used in research settings for its ability to react with various functional groups, making it a versatile tool in bioconjugation and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-Mal-PEG8-Amine typically involves the reaction of a PEG chain with a dibromomaleimide group. The PEG chain is often functionalized with an amine group at one end, which can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones, aldehydes) under mild conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves the protection and deprotection of functional groups, purification through chromatography, and characterization using techniques like NMR and mass spectrometry to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-Mal-PEG8-Amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromo-Mal-PEG8-Amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various assays and studies.

    Medicine: Plays a role in drug development, particularly in the creation of antibody-drug conjugates (ADCs) and other targeted therapies.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of 3,4-Dibromo-Mal-PEG8-Amine involves its ability to form covalent bonds with various functional groups. The dibromomaleimide group reacts with thiols to form stable thioether bonds, while the amine group can form amide bonds with carboxylic acids or activated esters. These reactions enable the compound to act as a versatile linker in bioconjugation and drug development .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-Mal-PEG8-Amine is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous environments. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Properties

Molecular Formula

C22H38Br2N2O10

Molecular Weight

650.4 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione

InChI

InChI=1S/C22H38Br2N2O10/c23-19-20(24)22(28)26(21(19)27)2-4-30-6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-29-3-1-25/h1-18,25H2

InChI Key

LRKBUXLSGJUFOG-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br)N

Origin of Product

United States

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